

# Application Notes and Protocols for SHAPE-JuMP Analysis

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## Compound of Interest

Compound Name: *TBIA*

Cat. No.: *B15583643*

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Topic: Probing RNA Higher-Order Structure using **TBIA** with SHAPE-JuMP Analysis

Audience: Researchers, scientists, and drug development professionals involved in RNA biology, structural biology, and drug discovery.

## Introduction

Understanding the three-dimensional structure of RNA is crucial for elucidating its function and for the development of RNA-targeted therapeutics. While secondary structures, the pattern of base-pairing, are readily determined, mapping the complex tertiary interactions that define an RNA's global architecture in solution remains a significant challenge. SHAPE-JuMP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Juxtaposed Merged Pairs) is a powerful technique for identifying nucleotides that are in close proximity in three-dimensional space, providing critical restraints for modeling RNA tertiary structure.<sup>[1][2]</sup>

This method utilizes a bifunctional chemical probe, trans-bis(isatoic anhydride) (**TBIA**), to crosslink the 2'-hydroxyl groups of nucleotides that are spatially near each other.<sup>[1][3][4]</sup> An engineered reverse transcriptase then "jumps" over this crosslink during cDNA synthesis, creating a characteristic deletion that precisely marks the site of the interaction.<sup>[1][2][3]</sup> These deletions are subsequently identified and quantified through high-throughput sequencing.

Clarification of "**TBIA**": In the context of SHAPE-JuMP, **TBIA** refers to the trans-bis(isatoic anhydride) crosslinking reagent used for probing RNA structure. This should not be confused with protocols involving Thiol-biotinylation and pull-down of iodoacetamide-accessible peptides,

which is a proteomics technique. The protocol described herein focuses exclusively on the application of **TBIA** in RNA structural analysis.

## Principle of the Method

The SHAPE-JuMP workflow is based on a few key principles:

- **Bifunctional Crosslinking:** **TBIA**, a SHAPE reagent, reacts with the 2'-hydroxyl groups of flexible nucleotides.<sup>[3]</sup> Its two reactive anhydride moieties can covalently link two nucleotides that are in close spatial proximity.
- **Reverse Transcription with a "Jumping" Polymerase:** A specially engineered reverse transcriptase (RT), RT-C8, is used to synthesize cDNA from the crosslinked RNA template. When the RT encounters a **TBIA** crosslink, it "jumps" over the linked nucleotides, resulting in a deletion in the cDNA product that corresponds to the crosslinked region.<sup>[1][4]</sup>
- **Sequencing and Data Analysis:** The resulting cDNA library is sequenced, and the reads are aligned to the reference RNA sequence. The presence and frequency of deletions are analyzed to identify the pairs of nucleotides that were crosslinked.<sup>[1][5]</sup>
- **Control Experiment:** A parallel experiment is conducted using a monofunctional reagent, isatoic anhydride (IA), which can only form mono-adducts. This control allows for the differentiation of true crosslink-induced deletions from background deletions caused by the reverse transcriptase itself.<sup>[3][5]</sup>

## Data Presentation

The quantitative data obtained from a SHAPE-JuMP experiment provides insights into the spatial organization of an RNA molecule. The key outputs are the identification of crosslinked nucleotide pairs and their corresponding deletion rates. This information can be used to calculate through-space distances, which serve as restraints for 3D structure modeling.

Table 1: Representative Quantitative Data from SHAPE-JuMP Analysis of RNase P Catalytic Domain RNA

Parameter	Value	Reference
RNA Analyzed	RNase P catalytic domain	[1][4]
Length of RNA	268 nucleotides	[1][4]
TBIA-induced Deletion Rate vs. Control	2–5 fold higher	[4]
Mean Through-Space Distance (Top 3% Deletions)	21–26 Å	[1]
Median Through-Space Distance	~23 Å	[1][4]
Minimum Sequencing Read Depth	>500,000	[1]

## Experimental Protocols

This section provides a detailed methodology for performing a SHAPE-JuMP experiment.

### RNA Preparation and Folding

- In vitro Transcription: Synthesize the RNA of interest using standard in vitro transcription protocols.
- RNA Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or an equivalent method to ensure homogeneity.
- RNA Folding:
  - Resuspend the purified RNA in a suitable folding buffer (e.g., 50 mM HEPES, pH 8.0).
  - Heat the RNA solution to 95°C for 1 minute to denature any misfolded structures, then place on ice for 2 minutes.
  - Add MgCl<sub>2</sub> to a final concentration that promotes the native tertiary structure (e.g., 10 mM).

- Incubate at 37°C for 15 minutes to allow the RNA to fold into its native conformation.

## TBIA Crosslinking and Control Reaction

- Prepare Reagent Stocks: Prepare a 40 mM stock solution of **TBIA** and isatoic anhydride (IA) in anhydrous DMSO.
- Crosslinking Reaction:
  - To 5 pmol of folded RNA in folding buffer, add 40 mM **TBIA** solution at a 10:1 (v/v) ratio (RNA solution:**TBIA** solution).
  - Incubate the reaction at 37°C for 15 minutes.<sup>[1]</sup> This corresponds to approximately 5 half-lives of the slower reacting moiety of **TBIA**.<sup>[3]</sup>
- Control Reaction:
  - In a separate reaction, add 40 mM IA solution to 5 pmol of folded RNA at a 10:1 (v/v) ratio.
  - Incubate at 37°C for 30 minutes.<sup>[1]</sup>
- No-Reagent Control: Prepare a third sample with only DMSO added to the folded RNA and incubate for 30 minutes at 37°C.
- Quenching and Desalting: Stop the reactions and remove excess reagent by desalting the samples using G-50 spin columns.<sup>[1]</sup>

## Reverse Transcription

- Primer Annealing:
  - To the desalted RNA, add a primer specific to the 3' end of the RNA of interest (10 pmol).
  - Incubate at 65°C for 5 minutes, then cool to 4°C for 2 minutes.<sup>[1]</sup>
- Reverse Transcription Reaction:
  - Prepare a reverse transcription master mix with the following final concentrations: 20 mM Tris-HCl (pH 8.8), 10 mM (NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub>, 10 mM KCl, 2 mM MgCl<sub>2</sub>, 0.1% (v/v) Triton X-100,

200  $\mu$ M dNTPs, and 0.04 mg/mL of the engineered reverse transcriptase RT-C8.[4]

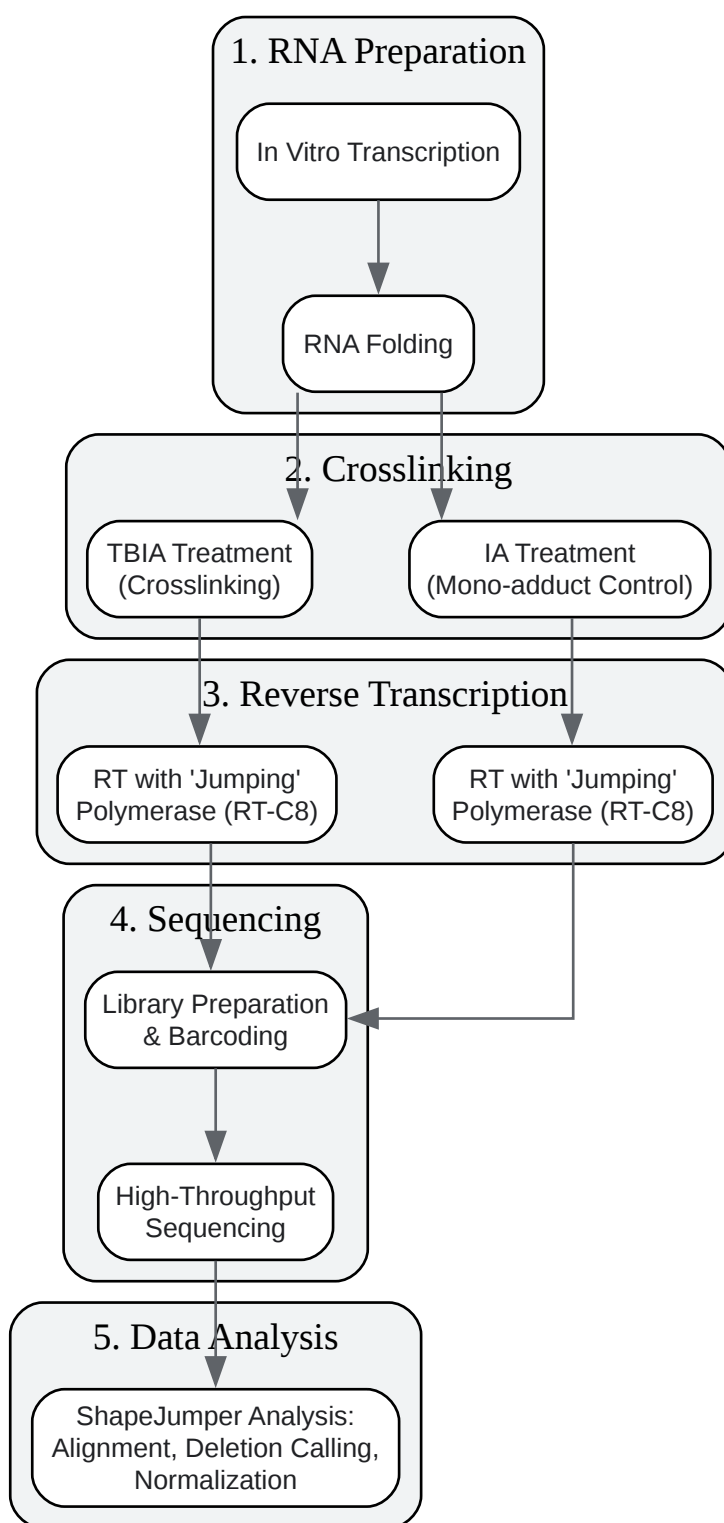
- Add the master mix to the RNA-primer solution.
- Incubate at 65°C for 4 hours to allow for reverse transcription and "jumping" over crosslinked sites.[4]
- cDNA Cleanup: Desalt the resulting cDNA samples using G-50 spin columns.

## Library Preparation and Sequencing

- PCR Amplification and Barcoding:
  - Amplify the cDNA product using a high-fidelity DNA polymerase in a two-step PCR approach.
  - Step 1 (25 cycles): Use forward and reverse primers containing Illumina sequencing adapters to amplify the cDNA. Purify the PCR product to remove excess primers.
  - Step 2 (10 cycles): Use primers complementary to the Illumina adapters that also contain TruSeq barcodes to barcode each sample. This allows for multiplexing during sequencing.  
[4]
- Library Purification: Purify the final PCR products to remove short fragments.
- Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., MiSeq) to a minimum read depth of 500,000 reads per sample.[1]

## Mandatory Visualizations

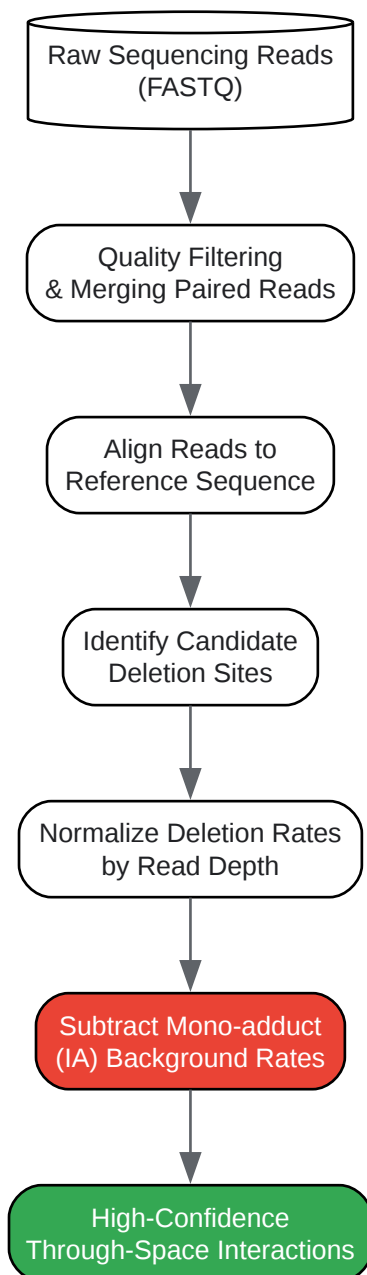
### SHAPE-JuMP Experimental Workflow



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Caption: Overall experimental workflow for SHAPE-JuMP analysis.

## SHAPE-JuMP Data Analysis Logic



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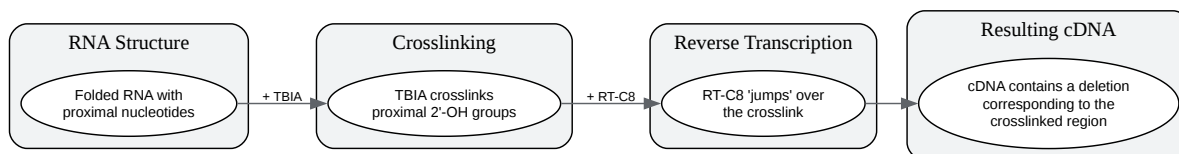
Caption: Bioinformatic pipeline for SHAPE-JuMP data analysis.

## Signaling Pathways and Logical Relationships

The core of SHAPE-JuMP is not a signaling pathway in the biological sense, but rather a logical pathway for detecting structural proximity. The following diagram illustrates the principle

of how a **TBIA** crosslink leads to a detectable deletion.

## Principle of Deletion Formation in SHAPE-JuMP



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Caption: Logical flow from RNA crosslinking to cDNA deletion.

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